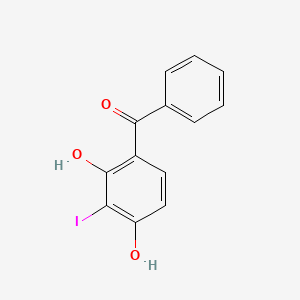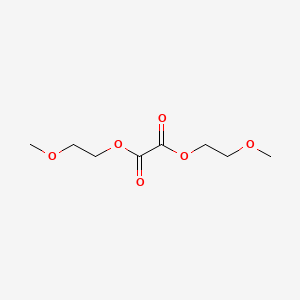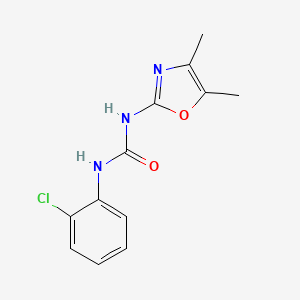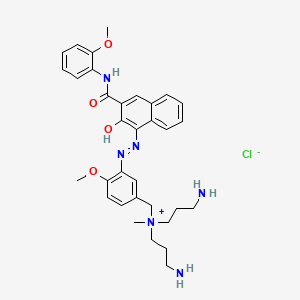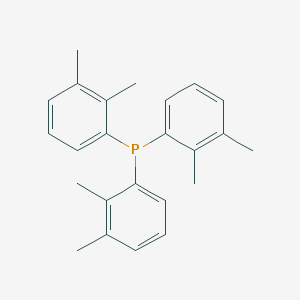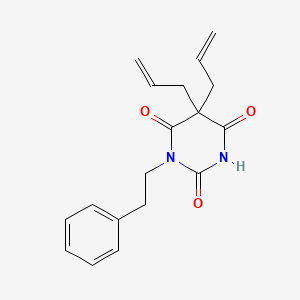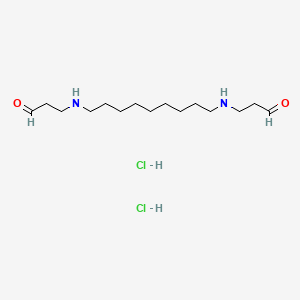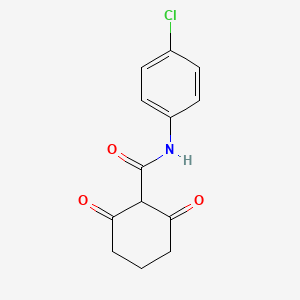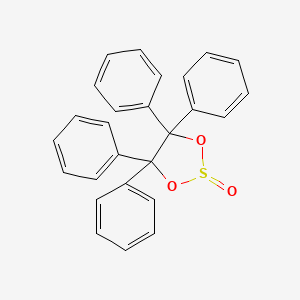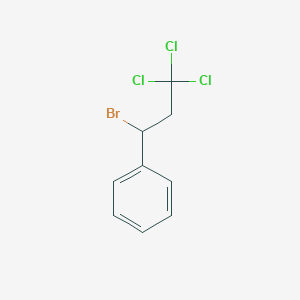
Diethylphenobarbital
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethylphenobarbital is a barbiturate derivative, known for its sedative and anticonvulsant properties. Barbiturates are a class of drugs that act as central nervous system depressants and are used in the treatment of various conditions such as epilepsy, anxiety, and insomnia. This compound, like other barbiturates, works by enhancing the activity of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits nerve transmission in the brain, leading to a calming effect.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethylphenobarbital typically involves the condensation of diethyl malonate with urea in the presence of a strong base. This reaction forms a barbituric acid derivative, which is then further modified to produce this compound. The reaction conditions usually require a controlled temperature and pH to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistency and efficiency. The final product is subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, to confirm its purity and potency .
Chemical Reactions Analysis
Types of Reactions
Diethylphenobarbital undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.
Substitution: Replacement of one functional group with another, often involving halogenation or alkylation reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels, to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acid derivatives, while reduction may produce alcohols or amines. Substitution reactions can yield various halogenated or alkylated derivatives .
Scientific Research Applications
Diethylphenobarbital has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the reactivity and stability of barbiturates under different conditions.
Biology: Employed in studies investigating the effects of barbiturates on cellular processes and neurotransmitter activity.
Medicine: Utilized in preclinical research to evaluate its potential as an anticonvulsant and sedative agent.
Industry: Applied in the development of new pharmaceutical formulations and as a reference standard in quality control laboratories
Mechanism of Action
Diethylphenobarbital exerts its effects by enhancing the activity of GABA at the GABA_A receptors in the brain. This leads to an increase in chloride ion influx, resulting in hyperpolarization of the neuronal membrane and inhibition of nerve transmission. The compound may also inhibit calcium channels, reducing the release of excitatory neurotransmitters .
Comparison with Similar Compounds
Similar Compounds
Phenobarbital: A widely used barbiturate with similar anticonvulsant and sedative properties.
Methylphenobarbital: A methylated analogue of phenobarbital with comparable therapeutic effects.
Secobarbital: Another barbiturate used for its sedative and hypnotic properties.
Uniqueness
Diethylphenobarbital is unique in its specific chemical structure, which influences its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. Compared to other barbiturates, it may have different onset and duration of action, making it suitable for specific therapeutic applications .
Properties
CAS No. |
38024-60-1 |
|---|---|
Molecular Formula |
C16H20N2O3 |
Molecular Weight |
288.34 g/mol |
IUPAC Name |
1,3,5-triethyl-5-phenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C16H20N2O3/c1-4-16(12-10-8-7-9-11-12)13(19)17(5-2)15(21)18(6-3)14(16)20/h7-11H,4-6H2,1-3H3 |
InChI Key |
UGVJFCFVDRFHFP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=O)N(C(=O)N(C1=O)CC)CC)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


